4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their in vitro antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) .
Biochemical Pathways
Similar compounds have shown to have a significant impact on microbial resistance and the effectiveness and selectivity of chemotherapeutic agents against cancer .
Pharmacokinetics
Similar compounds have shown promising adme properties . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have shown promising results against cancer cell lines and are comparable to the standard drug (5-fluorouracil) .
Action Environment
It’s worth noting that the effectiveness of similar compounds against microbial resistance and cancer has been evaluated .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid are largely determined by its interactions with various biomolecules. The compound has been found to exhibit promising antimicrobial activity, which suggests that it may interact with enzymes and proteins involved in microbial metabolism .
Cellular Effects
In cellular environments, this compound has been shown to have significant effects. It has been found to exhibit anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have shown that the compound displays good docking scores within the binding pocket of selected proteins .
Preparation Methods
The synthesis of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Antimicrobial Activity: This compound has shown promising antimicrobial activity against various pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity: Studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as an anticancer agent.
Drug Development: Due to its diverse biological activities, this compound is being explored for its potential use in the development of new therapeutic drugs.
Comparison with Similar Compounds
4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid can be compared with other thiazole derivatives, such as:
4-(4-Chlorophenyl)thiazol-2-amine: Similar in structure but with a chlorine atom instead of a bromine atom, this compound also exhibits antimicrobial and anticancer activities.
4-(4-Methylphenyl)thiazol-2-amine: This derivative has a methyl group instead of a bromine atom and shows similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNQVMSLLVKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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